molecular formula C20H21N3O4S2 B2397085 N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361171-38-2

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2397085
CAS RN: 361171-38-2
M. Wt: 431.53
InChI Key: SHJHAXAEAGSPOC-UHFFFAOYSA-N
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Description

N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as those containing furan and thiophene moieties, play a significant role in drug design due to their presence in a wide range of bioactive molecules. Research highlights the importance of these heterocyclic scaffolds in the development of new therapeutic agents, with applications ranging from antiviral to anticancer activities. The unique properties of these structures, including their ability to interact with various biological targets, underscore their potential in medicinal chemistry (Ostrowski, 2022).

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives are notable for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzothiazole scaffold is a critical moiety in numerous biologically active compounds, demonstrating the versatility of this heterocyclic structure in drug discovery. The structural activity relationship (SAR) studies of benzothiazole derivatives provide a framework for understanding how modifications to the molecule can influence its biological activities, offering insights into the rational design of new therapeutic agents (Bhat & Belagali, 2020).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines and pyrrolidines. These compounds are crucial structural motifs in many natural products and drugs, illustrating the importance of sulfinamides in the synthesis of biologically relevant molecules. The use of tert-butanesulfinamide in the asymmetric synthesis of N-heterocycles highlights its role in medicinal chemistry, providing access to structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-5-10-18(27-14)17-13-28-20(21-17)22-19(24)15-6-8-16(9-7-15)29(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJHAXAEAGSPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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